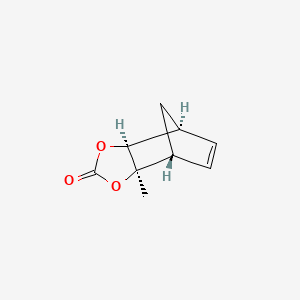
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of p-methoxybenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol. This intermediate is then reacted with diethylaminoethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl ketone
- p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl ester
Uniqueness
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of both ether and alcohol functional groups, makes it a versatile compound for various applications.
Properties
CAS No. |
35623-89-3 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-2-methyl-3,5-dioxatricyclo[5.2.1.02,6]dec-8-en-4-one |
InChI |
InChI=1S/C9H10O3/c1-9-6-3-2-5(4-6)7(9)11-8(10)12-9/h2-3,5-7H,4H2,1H3/t5-,6+,7+,9-/m1/s1 |
InChI Key |
MEOHFSRNNBUUTN-UTSKPXGSSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3C[C@H]([C@@H]1OC(=O)O2)C=C3 |
Canonical SMILES |
CC12C3CC(C1OC(=O)O2)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















